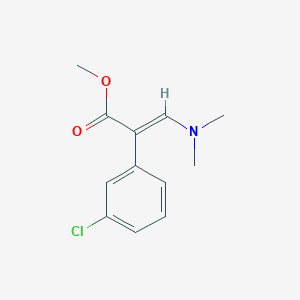
1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.65 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10ClNO2/c11-7-5-6 (1-2-8 (7)12)10 (3-4-10)9 (13)14/h1-2,5H,3-4,12H2, (H,13,14) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid and its derivatives exhibit a wide range of biological activities. Research efforts have been focused on the synthesis and bioactivity of cyclopropanecarboxylic acid derivatives. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds were synthesized using cyclopropanecarboxylic acid, leading to compounds with significant herbicidal and fungicidal activities (Tian et al., 2009). Moreover, structural studies, such as X-ray diffraction and spectroscopic analysis (IR, 1H NMR, and 13C NMR), have been performed on compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole to understand their molecular configuration and hydrogen bonding interactions (Şahin et al., 2014).
Biocatalysis and Industrial Applications
Cyclopropanecarboxylic acid analogs are pivotal in the synthesis of various pharmaceutical compounds. For example, a practical enzymatic process was developed for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for synthesizing Ticagrelor, using a ketoreductase from the KRED library. This biocatalytic process is environmentally friendly and has potential for extensive industrial applications (Guo et al., 2017).
Pharmaceutical Research
Cyclopropane-containing compounds like this compound have been explored for their pharmaceutical potential. For instance, CHF5074, a γ-secretase modulator based on a cyclopropanecarboxylic acid derivative, was evaluated for its ability to attenuate brain β-amyloid pathology and learning deficits in a mouse model of Alzheimer's disease, showing promising results (Imbimbo et al., 2009).
Plant Biology and Agronomy
Cyclopropane derivatives like 1-aminocyclopropane-1-carboxylic acid (ACC) are significant in plant biology, acting as precursors to the plant hormone ethylene or functioning as signals themselves. The transport and accumulation of ACC in plants have important implications for agricultural practices and are subjects of ongoing research (Vanderstraeten & Van Der Straeten, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-amino-3-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLAMJGPLLEVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2635518.png)


![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)
![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)





